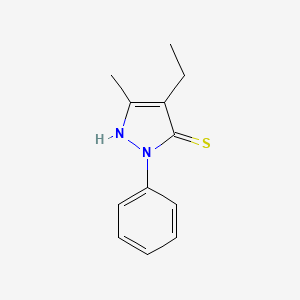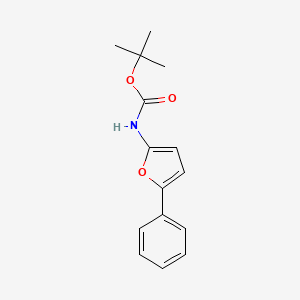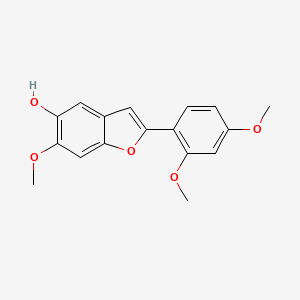
(3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) is an organophosphorus compound that features two diphenylphosphine groups attached to a 1,2-phenylene core, which is further substituted with benzylthio groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) typically involves the following steps:
Formation of the 1,2-phenylene core: The starting material, 1,2-dibromobenzene, undergoes a substitution reaction with benzylthiol in the presence of a base such as sodium hydride to form 3,5-bis(benzylthio)-1,2-dibromobenzene.
Introduction of diphenylphosphine groups: The dibromide intermediate is then treated with diphenylphosphine in the presence of a palladium catalyst (e.g., Pd(PPh3)4) under an inert atmosphere to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzylthio groups can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
(3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) has several applications in scientific research:
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Catalysis: The compound is used in homogeneous catalysis, particularly in reactions involving transition metals.
Material Science: Its metal complexes are investigated for their potential use in materials with unique electronic or optical properties.
作用機序
The mechanism by which (3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) exerts its effects primarily involves its ability to coordinate with metal centers. The diphenylphosphine groups serve as electron-donating ligands, stabilizing the metal center and facilitating various catalytic processes. The benzylthio groups can also participate in interactions with the metal, further influencing the reactivity and stability of the complexes formed.
類似化合物との比較
Similar Compounds
- (3,5-Bis(trifluoromethyl)phenyl)diphenylphosphine
- (3,5-Bis(1-imidazoly)pyridine)diphenylphosphine
- (3,5-Bis(trifluoromethyl)phenyl)thiourea
Uniqueness
(3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) is unique due to the presence of both benzylthio and diphenylphosphine groups
特性
分子式 |
C44H36P2S2 |
|---|---|
分子量 |
690.8 g/mol |
IUPAC名 |
[2,4-bis(benzylsulfanyl)-6-diphenylphosphanylphenyl]-diphenylphosphane |
InChI |
InChI=1S/C44H36P2S2/c1-7-19-35(20-8-1)33-47-41-31-42(45(37-23-11-3-12-24-37)38-25-13-4-14-26-38)44(43(32-41)48-34-36-21-9-2-10-22-36)46(39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-32H,33-34H2 |
InChIキー |
ACHMLTHQTDJDTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC2=CC(=C(C(=C2)SCC3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![((6R,8R,13aS)-13-(Cyclohexyloxy)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)diphenylphosphine](/img/structure/B12884025.png)

![2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid](/img/structure/B12884042.png)
![Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum](/img/structure/B12884051.png)


![2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid](/img/structure/B12884062.png)



![Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)
![3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B12884081.png)
